2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-N-isopropyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-N-isopropyl-N-phenylacetamide is a compound that belongs to the class of 1,2,4-triazole derivatives.
Preparation Methods
The synthesis of 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-N-isopropyl-N-phenylacetamide typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal in the presence of a base such as cesium carbonate . The reaction proceeds through the formation of an intermediate acetal, which is subsequently deprotected to yield the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of different solvents, temperatures, and catalysts.
Chemical Reactions Analysis
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-N-isopropyl-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-N-isopropyl-N-phenylacetamide can be compared with other similar compounds, such as:
Fluconazole: A well-known antifungal agent that also contains a 1,2,4-triazole moiety.
Alprazolam: An anti-anxiety medication that features a triazole ring in its structure.
Other 1,2,4-triazole derivatives: These compounds share similar chemical structures and biological activities, but differ in their specific substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24N4OS |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C25H24N4OS/c1-19(2)28(21-14-8-4-9-15-21)23(30)18-31-25-27-26-24(20-12-6-3-7-13-20)29(25)22-16-10-5-11-17-22/h3-17,19H,18H2,1-2H3 |
InChI Key |
XARHFXRRYYDVMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.